molecular formula C3H8N2O2 B8134481 Ethanol,2-(methylnitrosoamino)-

Ethanol,2-(methylnitrosoamino)-

Cat. No.: B8134481
M. Wt: 104.11 g/mol
InChI Key: ASCGQZNPMIPBLG-UHFFFAOYSA-N
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Description

Ethanol,2-(methylnitrosoamino)- is a nitrosoamine derivative of ethanol, characterized by a nitroso (-N=O) group attached to a methylamino moiety.

Properties

IUPAC Name

2-(nitrosomethylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2/c6-2-1-4-3-5-7/h4,6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCGQZNPMIPBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NCN=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanol,2-(methylnitrosoamino)- can be synthesized through the reaction of nitrosating agents with secondary amines. One common method involves the reaction of nitrous acid with N-methyl-2-aminoethanol under acidic conditions . The reaction typically proceeds at low temperatures to prevent decomposition of the nitrosamine product.

Industrial Production Methods: Industrial production of N-nitrosamines, including Ethanol,2-(methylnitrosoamino)-, often involves the use of continuous flow reactors to ensure controlled reaction conditions and high yields. The process requires careful handling of reactants and products due to the toxic nature of N-nitrosamines .

Chemical Reactions Analysis

Types of Reactions: Ethanol,2-(methylnitrosoamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethanol,2-(methylnitrosoamino)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanol,2-(methylnitrosoamino)- involves its interaction with cellular components. It can form DNA adducts, leading to mutations and potentially causing cancer. The compound primarily targets the liver and other tissues where it undergoes metabolic activation . The pathways involved include the formation of reactive intermediates that can bind to DNA, proteins, and other cellular macromolecules .

Comparison with Similar Compounds

2-(N-Ethyl-p-nitrosoanilino)ethanol

  • Structure: Contains a nitroso group attached to an aromatic aniline ring, linked via an ethyl group to ethanol.
  • Key Differences: The aromatic ring introduces conjugation effects, enhancing stability compared to the aliphatic methylnitrosoamino group in the target compound. This structural variation likely reduces reactivity but increases persistence in environmental matrices .

Ethanol,2-(methylamino)

  • Structure: Lacks the nitroso group, featuring only a methylamino (-NHCH₃) substituent on ethanol.

4-(Methylnitrosoamino)-1-(3-pyridyl)-1-butanone (NNK)

  • Structure: A tobacco-specific nitrosamine with a pyridyl ring and butanone backbone.
  • Key Differences: The ketone and pyridyl groups in NNK enhance metabolic activation to DNA-reactive intermediates, whereas the ethanol backbone in the target compound may favor different metabolic pathways (e.g., oxidation to acetaldehyde derivatives) .
  • Carcinogenicity: NNK is a Group 1 carcinogen (IARC), while the target compound’s carcinogenicity remains unclassified but suspected due to structural homology .

N-Nitrosoamino Acids (e.g., N-Nitrososarcosine)

  • Structure: Nitroso group attached to amino acids like sarcosine (N-methylglycine).
  • Key Differences: The amino acid backbone increases water solubility and bioavailability compared to ethanol-based nitrosoamines. N-Nitrososarcosine is detected in cured meats and linked to gastric cancer, whereas the target compound’s ethanol structure may limit dietary exposure routes .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Carcinogenicity
Ethanol,2-(methylnitrosoamino)- C₃H₈N₂O₂ 104.11 Nitroso, methylamino, ethanol Suspected
2-(N-Ethyl-p-nitrosoanilino)ethanol C₁₀H₁₄N₂O₂ 194.23 Nitroso, aniline, ethanol Known
NNK C₁₀H₁₅N₃O₂ 209.25 Nitroso, pyridyl, butanone IARC Group 1
N-Nitrososarcosine C₃H₆N₂O₃ 118.09 Nitroso, amino acid Known

Table 2: Analytical and Pharmacological Data

Compound Detection Method (HPLC/TEA) Anticancer Activity Metabolic Activation Pathway
Ethanol,2-(methylnitrosoamino)- Not reported Potential (structural analogy) Likely hepatic CYP450
NNK Yes None (pro-carcinogen) CYP2A6-mediated
N-Nitrososarcosine Yes None Direct-acting mutagen

Research Findings and Implications

  • Carcinogenicity: Nitroso compounds like NNK and N-nitrososarcosine require metabolic activation or act directly, respectively. The target compound’s ethanol backbone suggests it may undergo oxidation to reactive aldehydes, paralleling ethanol metabolism, but with added nitroso-related DNA alkylation risks .
  • Anticancer Potential: Compounds with nitrosoamino moieties, such as 2-((2-chloroethyl)nitrosoamino)carbonyl analogs, show anticancer activity in vivo, implying that structural optimization of the target compound could yield therapeutic candidates .
  • Analytical Challenges: Detection of nitrosoamino compounds in complex matrices (e.g., foods) requires HPLC interfaced with Thermal Energy Analysis (TEA), with recovery rates for similar compounds ranging from 55–75% .

Biological Activity

Ethanol, 2-(methylnitrosoamino)- is a nitrosamine compound that has garnered attention in toxicological and biological research due to its potential carcinogenic properties. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on cellular systems, and relevant case studies.

Chemical Structure and Properties

Ethanol, 2-(methylnitrosoamino)- (CAS Number: 26921-68-6) possesses a unique structure characterized by a hydroxyl group, which influences its reactivity and biological interactions. The compound is synthesized through the nitrosation of N-methyl-2-aminoethanol using nitrous acid under acidic conditions:

N methyl 2 aminoethanol+HNO2Ethanol 2 methylnitrosoamino +H2O\text{N methyl 2 aminoethanol}+\text{HNO}_2\rightarrow \text{Ethanol 2 methylnitrosoamino }+\text{H}_2\text{O}

The biological activity of ethanol, 2-(methylnitrosoamino)- is primarily attributed to its metabolic activation to form reactive intermediates. These intermediates can interact with cellular macromolecules, particularly DNA, leading to the formation of DNA adducts. This interaction can result in mutations and ultimately contribute to carcinogenesis. The compound's mechanism involves several key processes:

  • DNA Adduct Formation : The formation of stable adducts with DNA is a critical step in the mutagenic process.
  • Cellular Toxicity : The reactive nature of the compound can lead to oxidative stress and cellular injury.
  • Alteration of Signaling Pathways : Exposure may disrupt various signaling pathways involved in cell proliferation and apoptosis.

Carcinogenic Potential

Ethanol, 2-(methylnitrosoamino)- has been classified as a potential carcinogen. Research indicates that similar nitrosamines are implicated in various cancers, particularly those associated with tobacco use. A study highlighted that exposure to nitrosamines can increase the risk of lung cancer, with ethanol-derived nitrosamines contributing to this risk through mechanisms involving DNA damage and mutation .

Case Studies

  • Lung Cancer Risk : A cohort study investigated the correlation between nitrosamine exposure from tobacco products and lung cancer incidence. It was found that individuals with higher exposure levels exhibited significantly increased cancer rates .
  • Breast Cancer Metastasis : Another study explored the effects of environmental carcinogens on breast cancer cells. The findings suggested that compounds similar to ethanol, 2-(methylnitrosoamino)- could enhance the invasive potential of breast cancer cells through modulation of signaling pathways .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of ethanol, 2-(methylnitrosoamino)-, it is essential to compare it with other nitrosamines:

CompoundCarcinogenicityMechanism of Action
Ethanol, 2-(methylnitrosoamino)-Potentially carcinogenicDNA adduct formation
N-nitrosodimethylamine (NDMA)Group 2A carcinogenDNA methylation
N-nitrosodiethylamine (NDEA)Group 2A carcinogenFormation of reactive oxygen species

Ethanol, 2-(methylnitrosoamino)- is distinct due to its hydroxyl group, which may alter its metabolic pathway compared to NDMA and NDEA.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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